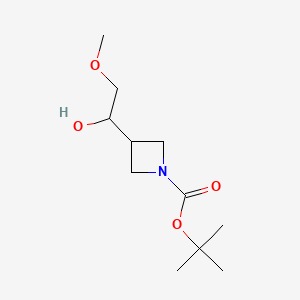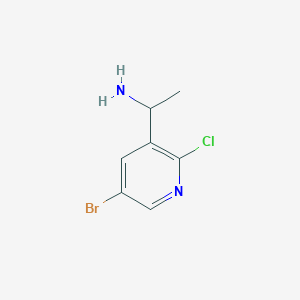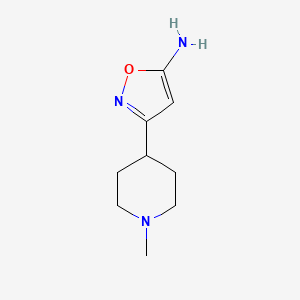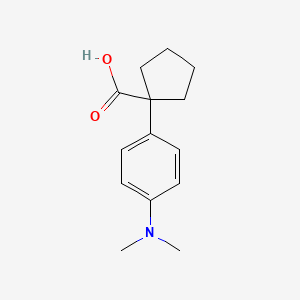
1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H19NO2 This compound features a cyclopentane ring substituted with a carboxylic acid group and a dimethylamino phenyl group
Métodos De Preparación
The synthesis of 1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-(Dimethylamino)phenyl)cyclopentane-1-carboxylic acid include:
1-(4-(Dimethylamino)phenyl)cyclopentanol: A related compound with an alcohol group instead of a carboxylic acid group.
4-(Dimethylamino)benzoic acid: A simpler structure with a carboxylic acid group directly attached to the aromatic ring.
Cyclopentane carboxylic acid: Lacks the aromatic dimethylamino group but shares the cyclopentane and carboxylic acid moieties. The uniqueness of this compound lies in its combination of a cyclopentane ring, a carboxylic acid group, and a dimethylamino-substituted aromatic ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-15(2)12-7-5-11(6-8-12)14(13(16)17)9-3-4-10-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,17) |
Clave InChI |
HMLBOCDMXGEJRF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


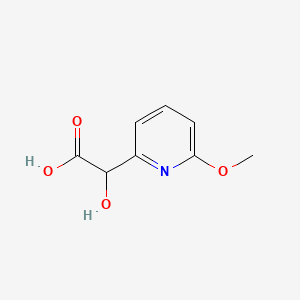
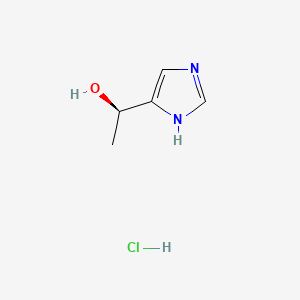
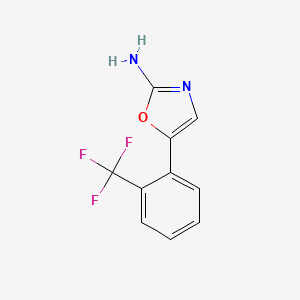
![2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13571804.png)

![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
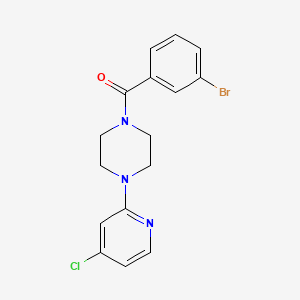
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
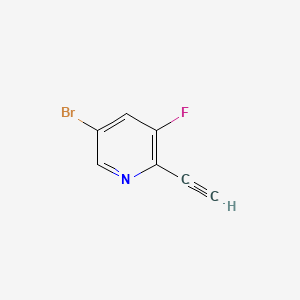
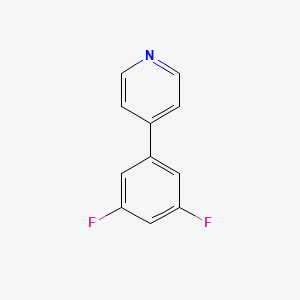
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
